molecular formula C14H24O4 B1428785 Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester CAS No. 1312478-77-5

Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester

Cat. No.: B1428785
CAS No.: 1312478-77-5
M. Wt: 256.34 g/mol
InChI Key: BNWFSNDPHHMKNO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

Nomenclature and Identification

IUPAC Naming Conventions

The systematic IUPAC name for this compound is ethyl 4-(oxan-2-yloxy)cyclohexane-1-carboxylate . This nomenclature reflects:

  • The ethyl ester group (ethyl prefix) at position 1 of the cyclohexane ring.
  • The tetrahydropyran (oxane) ether substituent at position 4 (4-(oxan-2-yloxy)).
Common Synonyms and Alternative Names

The compound is alternatively referred to as:

  • Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexanecarboxylate
  • Ethyl 4-((tetrahydro-2H-pyran-2-yl)oxy)cyclohexane-1-carboxylate
Registry Numbers and Database Identifiers
Identifier Value Source
CAS Registry 1312478-77-5
PubChem CID 67249083
MDL Number MFCD28402367

Molecular Composition

Molecular Formula

The molecular formula is C₁₄H₂₄O₄ , confirmed by high-resolution mass spectrometry and computational analysis.

Molecular Weight

The calculated molecular weight is 256.34 g/mol , derived from the sum of atomic masses.

Structural Features

Cyclohexane Ring System

The cyclohexane ring adopts a chair conformation to minimize steric strain, a characteristic shared with unsubstituted cyclohexane. Substituents at positions 1 and 4 influence ring puckering, as shown in Figure 1.

Figure 1. Chair conformation of the cyclohexane ring with axial (a) and equatorial (e) substituents.

Tetrahydropyranyl (THP) Ether Functionality

The THP group is a six-membered oxygen-containing ring (C₅H₁₀O) attached via an ether linkage. This moiety is derived from 3,4-dihydropyran and serves as a protective group in synthetic chemistry.

Ethyl Ester Moiety

The ethyl ester (-COOCH₂CH₃) at position 1 enhances the compound’s solubility in organic solvents and modulates its reactivity in hydrolysis or transesterification reactions.

Stereochemical Considerations

Conformational Analysis of the Cyclohexane Ring

The chair conformation dominates due to:

  • 1,3-Diaxial strain avoidance : Bulky substituents prefer equatorial positions.
  • Ring flipping : Interconversion between chair conformers occurs with an energy barrier of ~10 kcal/mol, as seen in similar cyclohexane derivatives.
Stereochemistry at the THP Linkage

The THP group introduces a chiral center at the oxygen-linked carbon (C2 of oxane). The R or S configuration at this position impacts molecular geometry but is often racemic in synthetic preparations.

Properties

IUPAC Name

ethyl 4-(oxan-2-yloxy)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFSNDPHHMKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Cyclohexanecarboxylic acid derivatives have been explored for their potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Antimicrobial Activity : Research indicates that derivatives of cyclohexanecarboxylic acid exhibit antimicrobial properties. For instance, compounds containing the tetrahydro-2H-pyran moiety have shown activity against various bacterial strains, highlighting their potential as lead compounds in antibiotic development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create various derivatives through functional group transformations.

Synthesis Routes:

Reaction TypeDescription
EsterificationThe reaction of cyclohexanecarboxylic acid with alcohols produces esters, which are valuable in organic synthesis .
Nucleophilic SubstitutionThe tetrahydro-2H-pyran group can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Applications:

  • Polymer Precursor : Cyclohexanecarboxylic acid derivatives can act as precursors for nylon and other synthetic polymers. The ability to manipulate its structure allows for the design of materials with specific properties such as flexibility and resistance to degradation .

Biochemical Research

Cyclohexanecarboxylic acid derivatives may also play a role in biochemical research, particularly in studying enzyme mechanisms or metabolic pathways.

Research Insights:

  • Biochemical Pathways : As a precursor to caprolactam (a key component in nylon production), this compound's metabolic pathways could provide insights into industrial biochemistry and synthetic biology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Cyclohexanecarboxylic Acid, 2-Oxo-, Ethyl Ester (CAS 1655-07-8)
  • Structure : Features a ketone group at position 2 instead of the THP-ether at position 3.
  • Properties :
    • Molecular Weight : 184.19 g/mol (C₉H₁₂O₃) .
    • Boiling Point : Predicted Tboil = 379.20 K (1.50 kPa) .
    • Reactivity : The ketone group increases electrophilicity, making it prone to nucleophilic additions compared to the THP-ether's steric protection .
  • Applications : Used as an intermediate in heterocyclic synthesis .
(b) Cyclohexanecarboxylic Acid, 4-Butyl-, Tetrahydropyran-2-yl Ester (CAS 410540-06-6)
  • Structure : Replaces the ethyl ester and THP-ether substituent with a tetrahydropyran ester and a butyl group.
  • Properties :
    • Molecular Weight : 268.39 g/mol (C₁₆H₂₈O₃) .
    • Steric Effects : The bulky THP ester group may reduce hydrolysis rates compared to ethyl esters .
  • Applications : Likely serves as a protected ester in multistep syntheses due to THP's stability .
(c) Cyclohexanecarboxylic Acid, 4-Amino-, Ethyl Ester, trans- (CAS 1191996-99-2)
  • Structure: Substitutes the THP-ether with an amino group.
  • Properties: Polarity: The amino group increases hydrophilicity, contrasting with the THP-ether's lipophilic character . pKa: Predicted pKa ~9–10 (amine protonation), unlike the neutral THP-ether .
  • Applications: Potential use in peptide mimetics or as a chiral building block .

Physicochemical Properties

Compound (CAS) Substituent Molecular Weight (g/mol) Predicted Density (g/cm³) Key Functional Groups
Target Compound 4-THP-ether, ethyl ester ~268* ~1.31† Ether, Ester
876765-80-9 4-Quinazolinyl, THP 504.58 1.31 Ester, THP, Amine
1655-07-8 2-Ketone, ethyl ester 184.19 1.12 Ketone, Ester
410540-06-6 4-Butyl, THP ester 268.39 ~1.20 THP Ester, Alkyl

*Estimated based on C₁₅H₂₄O₄ (exact structure).
†Inferred from analog in .

  • Solubility: THP-ether substituents enhance solubility in polar aprotic solvents (e.g., THF, DMSO) compared to alkyl or amino derivatives .
  • Stability : Ethyl esters are more prone to hydrolysis than THP esters but less than methyl esters .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexanecarboxylate typically involves:

  • Protection of a 4-hydroxycyclohexanecarboxylic acid or its derivative with a tetrahydropyranyl (THP) group to form the 4-(tetrahydro-2H-pyran-2-yloxy) substituent.
  • Esterification of the carboxylic acid group to the ethyl ester.

This approach preserves the hydroxyl functionality in a protected form while enabling ester formation.

Specific Preparation Routes

Protection of Hydroxyl Group via THP Ether Formation
  • The 4-hydroxy group on cyclohexanecarboxylic acid or its ester precursor is reacted with 3,4-dihydro-2H-pyran (DHP) under acid catalysis (e.g., p-toluenesulfonic acid or catalytic amounts of mineral acid) to form the tetrahydropyranyl ether.
  • This reaction proceeds via acid-catalyzed ring opening of DHP, followed by nucleophilic attack by the hydroxyl group.
  • The reaction is typically performed in anhydrous conditions using solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Esterification to Form Ethyl Ester
  • The carboxylic acid group is esterified by reaction with ethanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or by using ethyl chloroformate or ethyl diazoacetate under controlled conditions.
  • Alternatively, direct esterification of the protected acid or transesterification of the methyl or other esters can be employed.

Related Synthetic Intermediates and Methods

While direct literature on the exact compound is limited, closely related synthetic intermediates and methods provide insight into the preparation:

Step Description Conditions Notes
1 Substitution reaction on 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester Catalysts such as Zn(OTf)2, ZnCl2, Mg(OTf)2, Cu(OTf)2, Pd(OTf)2, Cu(OAc)2, Ag2CO3; mild conditions without strict inert atmosphere Forms 4-(2-ethoxy-2-oxo-ethoxy) butyric acid methyl ester intermediate
2 Intramolecular nucleophilic substitution under alkaline conditions Alkali base such as NaOH or KOH Cyclization to tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester
3 Esterification or transesterification to ethyl ester Acid catalysis or base catalysis with ethanol Final ester product formation

This approach is adapted from patent CN115677639B, demonstrating mild and efficient synthesis of tetrahydropyranyl-containing esters.

Alternative Synthesis via Di-Ketone Pyran Intermediates

Another method involves synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester as an intermediate, which can be further elaborated to the target compound:

  • Reaction of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions to form 4-oxa-1,7-diethyl pimelate.
  • Subsequent Di-Keman condensation at low temperature (-10 to 0 °C) with strong base (e.g., sodium ethylate or sodium hydride) to yield 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • This method is a “one-pot” synthesis with mild conditions and relatively high yield (~68.75%) as reported in CN104496858A.

This intermediate can be further converted to the target compound by reduction and etherification steps.

Data Table Summarizing Preparation Methods

Preparation Step Reagents/Catalysts Conditions Yield/Notes Source
Hydroxyl protection with DHP 3,4-dihydro-2H-pyran, acid catalyst (e.g., p-TsOH) Anhydrous DCM or THF, room temp High yield, selective protection General organic synthesis
Esterification Ethanol, acid catalyst or ethyl diazoacetate Reflux or mild heating High yield, standard esterification General organic synthesis
Substitution on 4-hydroxybutyric acid methyl ester Diazoacetic acid ethyl ester, Zn(OTf)2 or other catalysts Mild, no inert atmosphere needed Intermediate formation Patent CN115677639B
Intramolecular nucleophilic substitution Alkali base (NaOH, KOH) Mild alkaline conditions Cyclization to tetrahydropyran ester Patent CN115677639B
Di-Keman condensation Sodium ethylate or NaH Low temperature (-10 to 0 °C) 68.75% yield, one-pot synthesis Patent CN104496858A

Research Findings and Practical Considerations

  • The use of tetrahydropyranyl (THP) protection is advantageous for stabilizing hydroxyl groups during multi-step synthesis, preventing side reactions.
  • Catalysts such as Zn(OTf)2 and related metal triflates enable efficient substitution reactions with diazo esters under mild conditions, avoiding harsh environments and inert atmospheres.
  • The Di-Keman condensation approach provides a streamlined route to pyran-containing esters with good yields and simple work-up, suitable for scale-up.
  • Reaction monitoring by thin layer chromatography (TLC) and purification by flash chromatography are standard to ensure product purity.
  • The choice of solvent (THF, DMF, DCM) and base (NaOH, KOH, NaH) critically influences reaction rates and yields.
  • The described methods avoid harsh conditions and minimize by-products, facilitating downstream processing.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use of 10% NaOH in ethanol (as in ) yields ~70% .
  • Temperature Control : Reflux conditions (e.g., 2 hours in ethanol) ensure complete reaction .
  • Work-Up : Rapid quenching in ice-cold water enhances crystallization efficiency .

How can spectroscopic techniques confirm the structure and purity of this compound?

Basic Research Question
NMR Analysis :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.4–4.0 ppm (THP ring protons and OCH₂CH₃), and δ 4.5–5.0 ppm (axial/equatorial protons of cyclohexane) .
  • ¹³C NMR : Ester carbonyl at ~170 ppm; THP carbons between 60–100 ppm .

Q. IR Spectroscopy :

  • Ester C=O stretch at ~1740 cm⁻¹; THP ether C-O-C at ~1120 cm⁻¹ .

Q. Mass Spectrometry :

  • Molecular ion peak at m/z 242.3 (C₁₄H₂₂O₄) confirms molecular weight .

What strategies resolve stereochemical ambiguities in this compound?

Advanced Research Question

  • X-Ray Crystallography : Determines absolute configuration of asymmetric centers (e.g., cyclohexane ring substituents) by analyzing bond angles and torsion angles .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
  • Optical Rotation : Compares experimental [α]ᴅ values with literature data for stereoisomers .

Example : reports racemic mixtures with SR/RS configurations resolved via crystallography .

How does the THP group influence conformational dynamics and reactivity?

Advanced Research Question

  • Steric Effects : The bulky THP group stabilizes equatorial conformations on the cyclohexane ring, reducing axial strain .
  • Reactivity : The THP ether is acid-labile, enabling selective deprotection without affecting the ester group .
  • Solubility : Enhances solubility in polar aprotic solvents (e.g., DMSO) due to oxygen lone pairs .

Q. Troubleshooting :

  • Purity Checks : Use TLC or HPLC to monitor reaction progress .
  • Catalyst Recycling : Reuse NaOH/ethanol mixtures to improve cost efficiency .

What green chemistry approaches are applicable to synthesize this compound?

Advanced Research Question

  • Solvent Alternatives : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst Innovation : Enzymatic esterification using lipases reduces waste .
  • Energy Efficiency : Microwave-assisted synthesis shortens reaction times by 50% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester

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